molecular formula C6H6ClN3O3 B3046581 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride CAS No. 1260658-93-2

1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Cat. No.: B3046581
CAS No.: 1260658-93-2
M. Wt: 203.58
InChI Key: LJLPOLASQPARAW-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fourth position, and a carbonyl chloride group at the third position of the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of pyrazole derivatives often involves large-scale cyclocondensation reactions using automated reactors. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for introducing the carbonyl chloride group.

    Hydrogen Gas (H₂) with Palladium Catalyst (Pd/C): Used for reducing the nitro group.

    Potassium Permanganate (KMnO₄): Used for oxidizing the ethyl group.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the oxidation of the ethyl group.

Scientific Research Applications

1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride depends on its specific application:

    Pharmacological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Coordination Chemistry: As a ligand, the carbonyl chloride group can coordinate with metal ions, forming complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives:

    1-ethyl-4-amino-1H-pyrazole-3-carbonyl chloride: Similar structure but with an amino group instead of a nitro group. It may have different reactivity and biological activity.

    1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group. It may have different physical and chemical properties.

    1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group. It may have different solubility and reactivity.

Conclusion

This compound is a versatile compound with diverse applications in medicinal chemistry, agricultural chemistry, coordination chemistry, and material science. Its unique structure and reactivity make it a valuable building block for the synthesis of various derivatives with potential biological and industrial applications.

Properties

IUPAC Name

1-ethyl-4-nitropyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-2-9-3-4(10(12)13)5(8-9)6(7)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLPOLASQPARAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232762
Record name 1H-Pyrazole-3-carbonyl chloride, 1-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-93-2
Record name 1H-Pyrazole-3-carbonyl chloride, 1-ethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carbonyl chloride, 1-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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